molecular formula C12H22N2O3 B11715537 Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate

Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B11715537
M. Wt: 242.31 g/mol
InChI Key: DECDYRJNTGPGLA-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-2,7-diazaspiro[35]nonane-2-carboxylate is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a fully saturated spirocyclic compound.

Scientific Research Applications

Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure provides rigidity, which can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate

Uniqueness

Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to the presence of the hydroxyl group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)4-5-13-6-9(12)15/h9,13,15H,4-8H2,1-3H3

InChI Key

DECDYRJNTGPGLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNCC2O

Origin of Product

United States

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